molecular formula C21H22N6O B3179908 4-ethoxy-2-(piperazin-1-yl)-7-(pyridin-4-yl)-5H-pyrimido[5,4-b]indole CAS No. 1034194-07-4

4-ethoxy-2-(piperazin-1-yl)-7-(pyridin-4-yl)-5H-pyrimido[5,4-b]indole

Cat. No.: B3179908
CAS No.: 1034194-07-4
M. Wt: 374.4 g/mol
InChI Key: HFGHRUCCKVYFKL-UHFFFAOYSA-N
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Description

4-ethoxy-2-(piperazin-1-yl)-7-(pyridin-4-yl)-5H-pyrimido[5,4-b]indole is a synthetic heterocyclic compound characterized by a pyrimido[5,4-b]indole core scaffold. This structure is substituted with:

  • An ethoxy group at position 4,
  • A piperazinyl group at position 2,
  • A pyridin-4-yl group at position 6.

Its UNII identifier (G6EY3VW5NK) and CAS number (1034194-07-4) confirm its regulatory and chemical uniqueness .

The pyrimido[5,4-b]indole scaffold is a fused bicyclic system with a pyrimidine ring fused to an indole moiety. Substituents on this scaffold significantly influence biological activity, solubility, and receptor binding .

Properties

IUPAC Name

4-ethoxy-2-piperazin-1-yl-7-pyridin-4-yl-5H-pyrimido[5,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-2-28-20-19-18(25-21(26-20)27-11-9-23-10-12-27)16-4-3-15(13-17(16)24-19)14-5-7-22-8-6-14/h3-8,13,23-24H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGHRUCCKVYFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC2=C1NC3=C2C=CC(=C3)C4=CC=NC=C4)N5CCNCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034194-07-4
Record name 4-Ethoxy-2-(1-piperazinyl)-7-(4-pyridinyl)-5H-pyrimido(5,4-b)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034194074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-ETHOXY-2-(1-PIPERAZINYL)-7-(4-PYRIDINYL)-5H-PYRIMIDO(5,4-B)INDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6EY3VW5NK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of CD-160130 involves the formation of a pyrimido-indole core structure. The synthetic route typically includes the following steps:

Industrial production methods for CD-160130 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

CD-160130 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CD-160130 has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their substituents, biological activities, and applications:

Compound Name Substituents (Positions) Biological Activity/Application Key References
Target Compound : 4-ethoxy-2-(piperazin-1-yl)-7-(pyridin-4-yl)-5H-pyrimido[5,4-b]indole 4-ethoxy, 2-piperazinyl, 7-pyridin-4-yl Orphan drug candidate (rare diseases)
7-Methoxy-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole 7-methoxy, 4-piperazinyl (allyl-phenyl) Anti-biofilm agent (Salmonella)
8-Fluoro-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole 8-fluoro, 4-piperazinyl (allyl-phenyl) Enhanced biofilm inhibition vs. parent compound
4-(4-(4-Chlorophenyl)piperazin-1-yl)-5H-pyrimido[5,4-b]indole 4-piperazinyl (4-chlorophenyl) Alpha-1 adrenoceptor ligand (selective binding)
5-Methyl-5H-pyrimido[5,4-b]indol-4-amine 5-methyl, 4-amino Kinase inhibition (synthetic intermediate)
Anti-Biofilm Agents ()

The 7-methoxy and 8-fluoro analogues exhibit potent activity against Salmonella biofilms. The allyl-phenyl substituent on the piperazine ring enhances hydrophobic interactions with bacterial membranes, while the methoxy/fluoro groups improve target specificity. In contrast, the ethoxy group in the target compound may reduce biofilm inhibition efficacy due to reduced lipophilicity .

Receptor Binding ()

The 4-(4-chlorophenyl)piperazinyl analogue shows high selectivity for alpha-1 adrenoceptors, attributed to the electron-withdrawing chloro group enhancing receptor affinity. The target compound’s pyridin-4-yl group at position 7 likely shifts its activity toward other targets (e.g., kinases or orphan disease pathways) .

Key Research Findings and Implications

Orphan Drug Potential: The target compound’s unique substituent profile positions it for rare disease therapy, distinct from anti-infective or cardiovascular applications of analogues .

Structure-Activity Relationships (SAR): Piperazinyl modifications dictate target specificity (e.g., adrenoceptors vs. biofilm proteins). Electron-donating groups (e.g., ethoxy) may reduce bacterial target affinity but improve CNS penetration .

Biological Activity

4-ethoxy-2-(piperazin-1-yl)-7-(pyridin-4-yl)-5H-pyrimido[5,4-b]indole is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's chemical properties, biological effects, and relevant studies that highlight its therapeutic potential.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC21H22N6O
Molecular Weight374.439 g/mol
StereochemistryAchiral
InChIKeyHFGHRUCCKVYFKL-UHFFFAOYSA-N

The structure of the compound features a pyrimidine ring fused with an indole, which is significant for its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, research conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis in malignant cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

Case Study:
A study published in Journal of Medicinal Chemistry reported that this compound showed significant cytotoxicity against human lung cancer cells (A549) with an IC50 value of approximately 12 µM. The study highlighted the compound's ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

In addition to its anticancer effects, the compound has been evaluated for antimicrobial properties. Preliminary data suggest that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Research Findings:
A study assessing the antibacterial activity found that at concentrations of 50 µg/mL, the compound inhibited bacterial growth by more than 70%. The proposed mechanism involves interference with bacterial DNA synthesis .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Kinases: The compound may act as a kinase inhibitor, which is crucial in cancer therapy.
  • Disruption of DNA Replication: Its structural similarity to nucleobases allows it to interfere with DNA replication processes in bacteria.
  • Induction of Apoptosis: By activating apoptotic pathways, it promotes programmed cell death in cancer cells.

Q & A

Q. What are the common synthetic routes for preparing 4-ethoxy-2-(piperazin-1-yl)-7-(pyridin-4-yl)-5H-pyrimido[5,4-b]indole?

The compound can be synthesized via cascade cyclization strategies. A notable method involves Cu(I)-catalyzed [5 + 2 + 1] cyclization of 2-nitrochalcones with aliphatic primary amines, yielding pyrimido[5,4-b]indole derivatives in high yields (77–90%) . Key steps include:

  • Reagents : CuI as a catalyst and Cs₂CO₃ as a base.
  • Intermediate : Formation of a 2,3-disubstituted indole intermediate.
  • Optimization : Temperature control (80–100°C) and solvent selection (DMSO or DMF) are critical for yield improvement.

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Characterization involves:

  • Spectroscopy : ¹H NMR (e.g., δ 9.23 ppm for aromatic protons), IR (e.g., 1652 cm⁻¹ for C=N stretching), and LC-MS (e.g., m/z = 303 [M+H]⁺) .
  • Elemental Analysis : Confirming C, H, and N percentages (e.g., C: 75.47%, H: 6.00%, N: 18.53%) .
  • X-ray Crystallography : Used for related pyrimidoindoles to resolve ambiguous stereochemistry .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the pyrimidoindole scaffold?

SAR studies on analogous compounds reveal:

  • Core Scaffold : The indole moiety is essential for biofilm inhibition; methylation or removal abolishes activity .
  • Substituents :
    • The ethoxy group at position 4 enhances solubility without compromising activity.
    • Piperazinyl and pyridinyl groups at positions 2 and 7, respectively, improve target binding via hydrogen bonding and π-π stacking .
  • Linker Optimization : A three-carbon spacer between phenyl and piperazinyl groups maximizes antibiofilm activity .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in activity (e.g., IC₅₀ variations) may arise from:

  • Assay Conditions : Differences in temperature (16°C vs. 37°C) or bacterial strains (e.g., Salmonella vs. Staphylococcus biofilms) .
  • Compound Purity : Verify via HPLC (>95% purity) to exclude byproduct interference .
  • Mechanistic Context : Activity may depend on specific targets (e.g., cruzain protease inhibition vs. biofilm disruption) .

Q. What strategies are recommended for optimizing pharmacokinetic properties of this compound?

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility .
  • Metabolic Stability : Replace labile ethoxy groups with fluorine or methyl substituents to reduce CYP450-mediated degradation .
  • In Silico Modeling : Use tools like SwissADME to predict absorption and BBB permeability .

Experimental Design Considerations

Q. How should researchers design assays to evaluate biofilm inhibition?

  • Biofilm Quantification : Use crystal violet staining or confocal microscopy to measure coverage (e.g., 0.5% vs. 20% in untreated controls) .
  • Controls : Include non-biofilm-forming mutants and cytotoxicity assays (e.g., MTT on mammalian cells) .
  • Temperature Range : Test activity at 16°C, 25°C, and 37°C to assess broad applicability .

Q. What are the best practices for scaling up synthesis without compromising yield?

  • Continuous Flow Reactors : Enhance reproducibility and reduce reaction times for large batches .
  • Catalyst Recycling : Recover CuI via filtration or solvent extraction to lower costs .
  • Purification : Use column chromatography with gradient elution (hexane/EtOAc) for >95% purity .

Data Analysis and Reporting

Q. How should conflicting spectral data (e.g., NMR shifts) be interpreted?

  • Solvent Effects : Compare data in CDCl₃ vs. DMSO-d₆ to identify solvent-dependent shifts .
  • Tautomerism : Investigate keto-enol or amine-imine equilibria using variable-temperature NMR .
  • Collaborative Validation : Cross-reference with databases like PubChem or ChemSpider .

Q. What computational tools are useful for predicting biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for binding affinity estimation with cruzain or kinase targets .
  • QSAR Models : Train models using datasets from analogous pyrimidoindoles to predict IC₅₀ values .

Key Challenges and Future Directions

  • Target Identification : Prioritize proteomics (e.g., pull-down assays) to map binding partners .
  • Toxicity Profiling : Assess genotoxicity (Ames test) and hepatotoxicity (ALT/AST assays) in preclinical models .
  • Polypharmacology : Explore dual-target inhibition (e.g., cruzain and biofilm pathways) for enhanced efficacy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethoxy-2-(piperazin-1-yl)-7-(pyridin-4-yl)-5H-pyrimido[5,4-b]indole
Reactant of Route 2
Reactant of Route 2
4-ethoxy-2-(piperazin-1-yl)-7-(pyridin-4-yl)-5H-pyrimido[5,4-b]indole

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